molecular formula C16H15NO3S B2979463 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-3-CARBOXAMIDE CAS No. 1448136-36-4

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B2979463
CAS No.: 1448136-36-4
M. Wt: 301.36
InChI Key: PPDUVAKDJYWNPE-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide is a synthetic organic compound featuring a benzofuran moiety linked to a thiophene-carboxamide scaffold via a hydroxypropyl chain. The hydroxypropyl spacer may enhance solubility and influence binding interactions with biological targets.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-13(5-7-17-16(19)12-6-8-21-10-12)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDUVAKDJYWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile .

The final step involves coupling the benzofuran and thiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide (CAS 1359111-82-2, ) serves as a relevant structural analog. Key differences include:

  • Core Heterocycles : The target compound contains a benzofuran and thiophene-3-carboxamide , whereas the analog substitutes benzofuran with a 3-methylbenzoyl-indolinyl group and uses thiophene-2-carboxamide .
  • Linker Chemistry : The hydroxypropyl chain in the target compound contrasts with the methylene (-CH2-) linker in the analog.
  • Substituent Positioning : The carboxamide group is attached to the 3-position of thiophene in the target vs. the 2-position in the analog.
Table 1: Structural and Physicochemical Comparison
Property Target Compound N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide
Molecular Formula Not reported (inferred: ~C17H17NO3S) C13H19N2O3P
Molecular Weight ~335.4 g/mol (estimated) 282.2753 g/mol
Heterocyclic Core Benzofuran + thiophene-3-carboxamide Indolinyl + thiophene-2-carboxamide
Key Functional Groups Hydroxypropyl spacer 3-Methylbenzoyl, methylene linker
Solubility (Predicted) Moderate (due to -OH group) Lower (non-polar substituents dominate)

Pharmacological and Biochemical Implications

  • Target Selectivity : The benzofuran moiety in the target compound may confer distinct binding affinities for enzymes like cytochrome P450 isoforms or serotonin receptors , compared to the indolinyl-benzoyl group in the analog, which could favor kinase inhibition .
  • Metabolic Stability : The hydroxypropyl chain could improve metabolic stability by reducing oxidative degradation, whereas the methylene linker in the analog may increase susceptibility to hydrolysis.

Research Findings and Limitations

  • This limits direct comparison but underscores the need for experimental validation of the target compound’s properties.
  • Benzofuran Derivatives : Prior studies on benzofuran-thiophene hybrids (e.g., antiviral agents) suggest that the target compound’s hydroxypropyl spacer might enhance blood-brain barrier permeability compared to simpler analogs.

Biological Activity

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide is a synthetic compound that incorporates a benzofuran moiety, a thiophene core, and a carboxamide functional group. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to exploit the pharmacological properties associated with both benzofuran and thiophene derivatives, which have been reported to exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition effects.

Chemical Structure

The compound can be represented as follows:

N 3 1 Benzofuran 2 yl 3 hydroxypropyl thiophene 3 carboxamide\text{N 3 1 Benzofuran 2 yl 3 hydroxypropyl thiophene 3 carboxamide}

This structure features:

  • A benzofuran ring, known for its diverse biological activities.
  • A thiophene core that enhances interactions with biological targets.
  • A carboxamide group, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, suggesting that this compound may exhibit similar properties. For instance, compounds with thiophene structures have been shown to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that certain thiophene derivatives had IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating strong cytotoxic effects .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
N-[3-(1-benzofuran-2-yl)-...]Hep3B5.46
Thiophene derivative 2bHep3B23
Thiophene derivative 2eHep3B12.58

Antimicrobial Activity

The benzofuran moiety has been associated with antimicrobial properties. Research indicates that compounds containing this structure can inhibit bacterial growth, making this compound a candidate for further investigation in antimicrobial applications.

Enzyme Inhibition

Molecular docking studies suggest that benzofuran derivatives can effectively bind to various enzymes, such as HCV NS5B RNA-dependent RNA polymerase. This binding affinity indicates potential for the compound to act as an enzyme inhibitor in viral infections . The structural characteristics of this compound may enhance its interaction with target enzymes due to the presence of both the benzofuran and thiophene rings.

Case Study 1: Anticancer Mechanism

In one study, a series of thiophene carboxamides were synthesized and evaluated for their anticancer activity against various cell lines. The results showed significant inhibition of cell growth and induction of apoptosis in cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase, highlighting the potential of such compounds in cancer therapy .

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of benzofuran derivatives against HCV. The derivatives demonstrated notable binding affinities in molecular docking studies, suggesting that modifications in the structure could lead to improved efficacy against viral targets .

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